Product packaging for Fmoc-3-(3-aminophenyl)propanoic acid(Cat. No.:)

Fmoc-3-(3-aminophenyl)propanoic acid

Cat. No.: B7972874
M. Wt: 387.4 g/mol
InChI Key: VGWPUNMRKHXNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(3-aminophenyl)propanoic acid (CAS 867382-41-0) is a specialized non-natural amino acid derivative that serves as a critical building block in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is selectively removable under basic conditions, allowing for controlled, step-wise chain elongation and the synthesis of complex peptide sequences with high precision and minimal side reactions . This protected amino acid is characterized by its molecular formula C₂₄H₂₁NO₄ and a molecular weight of 387.43 g/mol . The structural value of this reagent lies in its 3-aminophenyl side chain, which provides a versatile chemical handle for further functionalization . This aromatic amine group can be used in various conjugation and cross-coupling reactions, enabling researchers to incorporate unique properties into peptides or create custom linkers . Such modifications are essential in advanced research applications, including the development of peptide-based therapeutics, targeted drug delivery systems, and novel biomaterials . When you source this compound, you receive a product with a documented purity of 97%, ensuring reliability and reproducibility in your experimental outcomes . Please note that this product is For Research Use Only and is not intended for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B7972874 Fmoc-3-(3-aminophenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWPUNMRKHXNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 3 3 Aminophenyl Propanoic Acid

Retrosynthetic Disconnections and Precursor Selection Strategies

A retrosynthetic analysis of Fmoc-3-(3-aminophenyl)propanoic acid reveals several potential synthetic routes. The primary disconnection breaks the amide bond formed between the amino group of 3-(3-aminophenyl)propanoic acid and the fluorenylmethoxycarbonyl (Fmoc) group. This identifies 3-(3-aminophenyl)propanoic acid and an Fmoc-donating reagent (such as Fmoc-Cl or Fmoc-OSu) as the immediate precursors.

Further disconnection of 3-(3-aminophenyl)propanoic acid can be envisioned through two main pathways:

Reduction of a nitro group: This approach starts from 3-(3-nitrophenyl)propanoic acid. The aromatic nitro group can be selectively reduced to an amine late in the synthesis. This precursor is attractive due to the commercial availability of 3-nitrophenylacetic acid, which can be extended by one carbon.

Formation of the propanoic acid side chain: This strategy involves the manipulation of a pre-existing aminophenyl scaffold. For instance, a Heck coupling reaction between 3-bromoaniline and an acrylic acid derivative could be a viable route.

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers versatility and scalability for the preparation of this compound. This approach involves a series of reactions carried out in solution, with the isolation and purification of intermediates at each step.

A common solution-phase route commences with the protection of the amino group of a suitable precursor, followed by the elaboration of the propanoic acid side chain, and finally, the introduction of the Fmoc group.

One potential synthetic sequence is outlined below:

Protection of 3-aminophenol: The synthesis can start from 3-aminophenol, where the amino group is first protected with a suitable protecting group, for example, as an acetamide.

O-alkylation: The protected 3-aminophenol can then undergo O-alkylation with a reagent like methyl acrylate to introduce the propanoic acid ester moiety.

Hydrolysis and Deprotection: Subsequent hydrolysis of the ester and deprotection of the amino group would yield 3-(3-aminophenyl)propanoic acid.

Fmoc Protection: The final step involves the reaction of 3-(3-aminophenyl)propanoic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a suitable solvent system like a mixture of dioxane and water.

An alternative approach could involve the use of 3-nitro-trans-cinnamic acid as a starting material. This can be reduced to the corresponding amino acid, followed by Fmoc protection.

StepReactant 1Reactant 2Reagents/ConditionsProduct
13-AminophenolAcetic Anhydride (B1165640)Pyridine (B92270)3-Acetamidophenol
23-AcetamidophenolMethyl AcrylateBase (e.g., NaH)Methyl 3-(3-acetamidophenyl)propanoate
3Methyl 3-(3-acetamidophenyl)propanoate-1. NaOH (aq) 2. HCl (aq)3-(3-Aminophenyl)propanoic acid
43-(3-Aminophenyl)propanoic acidFmoc-OSuNaHCO3, Dioxane/WaterThis compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of base used.

For the Fmoc protection step, maintaining a slightly basic pH is critical to ensure the deprotonation of the amino group for nucleophilic attack on the Fmoc reagent, while avoiding side reactions such as the hydrolysis of the Fmoc-donating reagent. nih.gov A biphasic solvent system, such as dioxane-water or THF-water, is often employed to dissolve both the polar amino acid and the nonpolar Fmoc reagent.

Since 3-(3-aminophenyl)propanoic acid is achiral, stereochemical control is not a concern in its synthesis. However, if a chiral analogue were to be synthesized, the choice of reagents and catalysts would be critical to establish the desired stereocenter.

Solid-Phase Synthesis Adaptations

While this compound is typically synthesized in solution and then used as a building block in solid-phase peptide synthesis (SPPS), it is conceptually possible to adapt its synthesis to a solid-phase methodology. nih.gov This would involve attaching a precursor molecule to a solid support and carrying out the synthetic transformations on the resin.

The choice of resin and the linkage strategy are paramount for a successful solid-phase synthesis. A common approach would be to attach a precursor with a suitable functional group to a resin. For instance, a precursor with a carboxylic acid group could be attached to a Wang or Rink Amide resin. creative-peptides.com

One possible strategy involves:

Starting Material: 3-Nitrophenylacetic acid.

Immobilization: The carboxylic acid of 3-nitrophenylacetic acid could be coupled to an amino-functionalized resin, such as Rink Amide resin, using standard peptide coupling reagents like DCC/HOBt or HBTU.

Chain Extension: The methylene (B1212753) group of the resin-bound 3-nitrophenylacetic acid could then be subjected to reactions to introduce the additional carbon atom of the propanoic acid side chain.

Reduction of Nitro Group: The nitro group would then be reduced to an amine on the solid support.

Resin TypeLinkage ChemistrySuitable Precursor
Wang ResinEster linkageA precursor with a free carboxylic acid
Rink Amide ResinAmide linkageA precursor with a free carboxylic acid
2-Chlorotrityl chloride resinEster linkage (acid-labile)A precursor with a free carboxylic acid

Once the precursor is immobilized, the subsequent synthetic steps are carried out on the solid support. This includes the reduction of the nitro group to an amine and the subsequent protection with the Fmoc group.

The on-resin Fmoc protection would involve treating the resin-bound amino-propanoic acid with a solution of an Fmoc-donating reagent and a base in a suitable solvent like DMF. The progress of the reaction can be monitored using qualitative tests such as the Kaiser test.

Finally, the desired this compound would be cleaved from the resin. The cleavage cocktail depends on the type of resin and linker used. For an acid-labile linker like that of the Wang or 2-chlorotrityl chloride resin, a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is typically used. chempep.com The cleavage process must be carefully controlled to avoid premature removal of the Fmoc group.

Protecting Group Chemistry for Orthogonal Functionalization

Orthogonal protection is a fundamental concept in the synthesis of complex molecules like peptides, allowing for the selective removal of one protecting group in the presence of others. In the context of this compound, this strategy is crucial for enabling its use as a building block in a sequential and controlled manner. The primary functional groups requiring protection are the amino group and the carboxylic acid group.

Fmoc-Mediated Amine Protection and Selective Deprotection

The protection of the amino group is paramount to prevent its unwanted reaction during subsequent chemical transformations, particularly during the activation of the carboxylic acid for amide bond formation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its stability under acidic conditions and its lability under mild basic conditions.

The introduction of the Fmoc group onto the amino function of 3-(3-aminophenyl)propanoic acid is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions. wikidot.com The reaction is generally carried out in a biphasic system or in a solvent mixture such as dioxane/water or THF/water, with a base like sodium bicarbonate or sodium carbonate to neutralize the liberated acid. total-synthesis.com While Fmoc-Cl is a reactive agent, Fmoc-OSu is often preferred as it is more stable and tends to produce fewer side products, such as the formation of Fmoc-dipeptides. ub.edu However, the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement, which may require careful purification steps. nih.gov

The key advantage of the Fmoc group lies in its selective deprotection, which is typically accomplished using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.comaltabioscience.com The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system by the base. This leads to the formation of dibenzofulvene (DBF) and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine. The liberated DBF is a reactive electrophile that is trapped by the excess piperidine to form a stable adduct, thus preventing side reactions with the newly deprotected amine. wikidot.com

Table 1: Common Reagents and Conditions for Fmoc Protection and Deprotection

Process Reagent(s) Solvent(s) Base Typical Conditions
Fmoc Protection Fmoc-Cl or Fmoc-OSuDioxane/Water, THF/WaterNaHCO₃, Na₂CO₃Room temperature, overnight
Fmoc Deprotection 20% PiperidineDMF, NMP-Room temperature, 5-20 minutes

Scalability and Process Development Considerations for Industrial Application

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and necessitates careful process development and optimization. Key considerations include cost-effectiveness, safety, environmental impact, and the consistent production of high-purity material.

For the synthesis of the 3-(3-aminophenyl)propanoic acid precursor, the catalytic reduction of 3-(3-nitrophenyl)propanoic acid is a scalable and industrially viable method. The choice of catalyst (e.g., palladium on carbon), hydrogen source (e.g., hydrogen gas or transfer hydrogenation reagents), and reaction conditions (temperature, pressure, solvent) must be optimized to ensure complete conversion, minimize side reactions, and facilitate catalyst recovery and reuse.

The Fmoc protection step requires careful control of stoichiometry and reaction conditions to maximize yield and minimize the formation of impurities like Fmoc-dipeptides or Fmoc-β-alanine. ub.edunih.gov On a large scale, the use of Fmoc-Cl may be more cost-effective than Fmoc-OSu, but it requires more stringent control of the reaction pH to avoid side reactions. wikidot.com Purification of the final product is a critical step, and crystallization is often the preferred method for achieving high purity on an industrial scale, as it is generally more economical and scalable than chromatography.

The selection of solvents is another crucial factor. Solvents should be chosen based on their ability to dissolve reactants, facilitate the reaction, and allow for easy product isolation. From a green chemistry perspective, the use of hazardous solvents should be minimized, and opportunities for solvent recycling should be explored. csic.es

Process safety is paramount in industrial settings. A thorough hazard and operability (HAZOP) analysis should be conducted to identify and mitigate potential risks associated with the reagents, reactions, and unit operations. For example, the use of hydrogen gas in the reduction step requires appropriate safety infrastructure to handle a flammable gas under pressure.

Finally, robust analytical methods are essential for quality control throughout the manufacturing process. These methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to monitor reaction progress, identify and quantify impurities, and ensure that the final product meets the required specifications for purity and identity. The development and large-scale production of non-canonical amino acids like this compound are driven by their increasing importance in drug discovery and development, where they are used to create peptides and peptidomimetics with enhanced therapeutic properties. nih.govnih.gov

Advanced Analytical Characterization in the Context of Fmoc 3 3 Aminophenyl Propanoic Acid Research

Spectroscopic Investigations of Conformational Dynamics in Solution

The flexibility of Fmoc-3-(3-aminophenyl)propanoic acid in solution, particularly the rotational freedom around its single bonds, dictates its interaction with other molecules and its self-assembly behavior. Spectroscopic methods provide invaluable insights into these dynamic processes.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. rsc.org Advanced NMR techniques, such as variable temperature (VT) NMR, are employed to investigate the conformational dynamics, specifically the rotational barriers of the fluorenyl and phenyl rings.

The rotation around the C9-O and N-C bonds can be hindered, leading to distinct NMR signals for aromatic protons that would otherwise be equivalent. By monitoring the coalescence of these signals as the temperature is increased, the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation can be calculated. This information is crucial for understanding the molecule's conformational preferences and steric hindrance, which influence its reactivity and assembly properties.

Table 1: Representative ¹H NMR Data for Fmoc-Protected Amino Compounds This table illustrates typical chemical shifts (δ) for protons in Fmoc-protected compounds, which would be relevant for the analysis of this compound. Actual values for the target compound would require experimental determination.

Proton TypeTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Fluorenyl Protons7.70 - 7.90d~7.5
Fluorenyl Protons7.25 - 7.45m-
Phenyl Protons7.00 - 7.50m-
Fmoc CH4.20 - 4.30t~6.5
Fmoc CH₂4.40 - 4.60d~6.5
Propanoic CH₂2.50 - 2.80m-
NH6.50 - 6.70br s-

Source: Adapted from general data for N-Fmoc protected compounds. rsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations within a sample and is exceptionally sensitive to intermolecular interactions like hydrogen bonding. researchgate.netnih.gov In this compound, the carboxylic acid group (-COOH) and the secondary amine (-NH-) are key participants in hydrogen bonding networks, which are fundamental to its self-assembly into larger structures like hydrogels. researchgate.netresearchgate.net

FTIR Spectroscopy : The C=O stretching frequency of the carboxylic acid and the urethane (B1682113) carbonyl, typically found in the 1680-1750 cm⁻¹ region, is a sensitive marker for hydrogen bonding. rsc.orgnih.gov A shift to lower wavenumbers indicates the formation of hydrogen bonds. Similarly, the N-H stretching vibration (around 3300 cm⁻¹) and the broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹) provide direct evidence of these interactions. rsc.orgresearchgate.net Analysis of these bands can help characterize the strength and nature of the hydrogen-bonding network. nih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly useful for studying aromatic ring vibrations (π-π stacking) and non-polar bonds. nih.govarxiv.org The aromatic C=C stretching modes can provide information on the π-π stacking interactions between the fluorenyl groups, a key driving force for self-assembly. researchgate.net Recent studies have utilized machine learning models to simulate and interpret the Raman spectra of amino acids and peptides, enhancing the analytical power of this technique. nih.govarxiv.org

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Derivatives

While this compound itself is achiral, it is often used to synthesize chiral derivatives or as a building block in chiral structures. For these derivatives, assessing enantiomeric purity is critical, especially in pharmaceutical applications. nih.govsigmaaldrich.com Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for this purpose. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. The magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.), making it a powerful quantitative tool.

Chromatographic Method Development for High-Purity Isolation and Analysis (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of Fmoc-protected amino acids. altabioscience.com For derivatives of this compound, both reversed-phase and chiral HPLC methods are indispensable.

Reversed-Phase HPLC : This is the standard method for assessing chemical purity, monitoring reaction progress, and for purification. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing an acid modifier like trifluoroacetic acid (TFA). phenomenex.com

Chiral HPLC : For chiral derivatives, enantiomeric purity is a critical quality attribute. sigmaaldrich.comwindows.net Chiral stationary phases (CSPs) are required to separate the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin (B1679390) A) have proven highly effective for resolving a wide range of N-Fmoc amino acids. phenomenex.comsigmaaldrich.comsigmaaldrich.com Method development involves screening different CSPs and optimizing the mobile phase (normal phase, reversed-phase, or polar organic mode) to achieve baseline resolution. bioanalysis-zone.combgb-analytik.com The enantiomeric excess can be accurately quantified from the peak areas of the two enantiomers. phenomenex.comwindows.net

Table 2: Example Chiral HPLC Method Parameters for Fmoc-Amino Acids This table provides a general guideline for developing a chiral HPLC method for derivatives of this compound, based on successful separations of analogous compounds.

ParameterTypical SettingPurpose
Column (CSP) Lux Cellulose-2, CHIROBIOTIC TChiral recognition and separation of enantiomers. windows.netsigmaaldrich.com
Mobile Phase Acetonitrile/Water + 0.1% TFA (Reversed Phase)Elution of analytes; TFA improves peak shape. phenomenex.comphenomenex.com
Flow Rate 1.0 mL/minControls analysis time and separation efficiency. rsc.org
Detection UV at 220 nm or 254 nmThe fluorenyl group provides strong UV absorbance for sensitive detection. rsc.orgphenomenex.com
Temperature Ambient or controlled (e.g., 25 °C)Affects retention and selectivity; should be kept constant for reproducibility. bioanalysis-zone.com

Source: Adapted from Phenomenex and Sigma-Aldrich technical notes. phenomenex.comphenomenex.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structural Elucidation of Complex Adducts

Single-crystal X-ray crystallography provides the most definitive, atomic-level structural information for a molecule in its solid state. For this compound, obtaining a crystal structure would unambiguously determine its molecular conformation, bond lengths, bond angles, and, crucially, the packing arrangement in the crystal lattice. This technique would reveal the precise nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its solid-state architecture. researchgate.net While obtaining suitable single crystals can be challenging, the resulting structural data is invaluable for validating computational models and understanding the fundamental principles of its self-assembly.

Mass Spectrometry for Isotopic Labeling Studies and Reaction Pathway Tracing

Mass spectrometry (MS) is a vital tool for determining molecular weight and for structural elucidation through fragmentation analysis. youtube.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy. rsc.org

In more advanced applications, MS is coupled with isotopic labeling to trace reaction pathways and study dynamic biological or chemical processes. nih.govnih.gov For instance, by synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of the molecule into a larger assembly or follow its metabolic fate. acs.org Techniques like tandem mass spectrometry (MS/MS) are used to fragment the labeled peptides or adducts, and the resulting mass shifts in the fragment ions reveal the exact location of the isotopic label. youtube.com This approach provides powerful insights into reaction mechanisms and intermolecular interactions that are not accessible by other means. nih.govnih.gov

Applications in Peptide and Peptidomimetic Chemistry

Strategic Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Coupling Efficiency with Standard and Non-Canonical Amino Acids

The efficiency of the coupling reaction is a critical factor in SPPS, determining the yield and purity of the final peptide. While specific quantitative data for the coupling efficiency of Fmoc-3-(3-aminophenyl)propanoic acid with a comprehensive range of amino acids is not extensively documented in publicly available literature, general principles of SPPS and data from analogous β-amino acids provide valuable insights. The coupling of β-amino acids, including phenyl-substituted derivatives, can sometimes be more challenging than that of their α-amino acid counterparts due to steric hindrance.

However, the use of potent coupling reagents can overcome these challenges. nih.gov Standard activating agents such as HBTU, HATU, and PyBOP, in conjunction with a base like diisopropylethylamine (DIEA), are commonly employed to facilitate efficient amide bond formation. nih.gov The choice of solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), also plays a crucial role in ensuring effective solvation of the growing peptide chain and reagents. chemicalbook.com

Table 1: Representative Coupling Conditions for Fmoc-β-Amino Acids in SPPS

Coupling ReagentAdditiveBaseSolventTypical Coupling TimeReference
HBTUHOBtDIEADMF1-2 hours nih.gov
HATUHOAtDIEA/CollidineDMF/NMP30-60 minutes researchgate.net
PyBOP-DIEADMF1-2 hours rsc.org
DICHOBt-DCM/DMF1-2 hours nih.gov

This table presents generally effective coupling conditions for sterically demanding amino acids, including β-amino acids, and serves as a guideline for the incorporation of this compound.

Mitigation of Side Reactions during Peptide Elongation Cycles

Several side reactions can occur during the iterative cycles of deprotection and coupling in SPPS, leading to impurities that can be difficult to remove. iris-biotech.de One of the most common side reactions is the formation of diketopiperazines, particularly at the dipeptide stage. iris-biotech.de The incorporation of β-amino acids like 3-(3-aminophenyl)propanoic acid can inherently mitigate this issue. The six-membered ring required for diketopiperazine formation from a dipeptide containing a β-amino acid is less thermodynamically favored than the five-membered ring formed from two α-amino acids.

Another significant side reaction is aspartimide formation, which occurs when an aspartic acid residue is present in the peptide sequence. nih.gov While the incorporation of this compound does not directly prevent aspartimide formation, the principles of careful selection of protecting groups for aspartic acid (e.g., O-t-butyl vs. O-trityl) and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) during deprotection remain critical. nih.gov Furthermore, the steric bulk of the 3-aminophenylpropanoic acid residue may influence the local conformation of the peptide chain, potentially reducing the propensity for backbone-to-side-chain cyclization reactions.

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation. This compound is a powerful tool in the design of such molecules due to its ability to induce specific secondary structures. chemimpex.comresearchgate.net

Structural Scaffolding for Modulating Peptide Secondary Structures

The incorporation of β-amino acids into a peptide backbone introduces a higher degree of conformational rigidity compared to their α-amino acid counterparts. The additional methylene (B1212753) group in the backbone of 3-(3-aminophenyl)propanoic acid alters the torsional angles (phi, psi, and omega), leading to the formation of unique and predictable secondary structures, such as various types of helices (e.g., 12-helices, 14-helices) and well-defined turns. researchgate.netnih.gov These defined structures are crucial for mimicking the bioactive conformation of natural peptides and for presenting side chains in a specific orientation for optimal receptor binding.

Table 2: Influence of β-Amino Acids on Peptide Secondary Structure

β-Amino Acid TypeResulting Secondary StructureKey FeatureReference
Acyclic β-amino acidsHelices (e.g., 12-, 14-helix), turnsIncreased backbone length and altered dihedral angles researchgate.net
Cyclic β-amino acidsRigid turns and helicesConstrained backbone conformation researchgate.net
β-Homophenylalanine derivativesHelical and turn structuresAromatic interactions can further stabilize the conformation chemimpex.com

This table illustrates the general impact of incorporating β-amino acids on peptide conformation, which is applicable to peptides containing 3-(3-aminophenyl)propanoic acid.

Introduction of Aromatic Motifs for Non-Covalent Interactions

The phenyl ring of 3-(3-aminophenyl)propanoic acid provides a platform for introducing aromatic motifs that can engage in various non-covalent interactions, which are critical for molecular recognition and the stabilization of peptide and protein structures. researchgate.netnih.gov These interactions include:

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, such as the side chains of Lysine (B10760008) and Arginine, or with metal ions. nih.gov

Amino-Aromatic Interactions: The amino group on the phenyl ring can participate in hydrogen bonding or other electrostatic interactions with nearby residues or receptor components. rutgers.edu

The strategic placement of the 3-aminophenylpropanoic acid residue allows for the precise positioning of this aromatic motif to facilitate these interactions, thereby enhancing the binding affinity and specificity of the peptidomimetic.

Post-Synthetic Modification and Functionalization of Peptide Architectures

A key advantage of incorporating this compound into peptides is the presence of the free amino group on the phenyl ring, which serves as a handle for post-synthetic modification. rsc.org This allows for the late-stage introduction of various functionalities to the peptide scaffold after it has been assembled on the solid support or cleaved. This approach provides a powerful strategy for creating libraries of diverse peptide derivatives for applications in drug discovery, diagnostics, and materials science.

The nucleophilic amino group can be readily derivatized through a variety of chemical reactions, including:

Acylation: Reaction with activated carboxylic acids, acid chlorides, or anhydrides to introduce new side chains or linkers.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylating agents.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide functionalities.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Bioconjugation: Attachment of reporter molecules (e.g., fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates. nih.gov

This post-synthetic modification capability significantly expands the chemical space that can be explored from a single peptide sequence, enabling the fine-tuning of its biological activity and physical properties.

Site-Specific Bioconjugation via the Aromatic Amine or Carboxylic Acid

The bifunctional nature of this compound makes it an excellent candidate for site-specific bioconjugation. While direct studies on this specific molecule are not extensively documented in publicly available research, the principles of bioconjugation using similar building blocks are well-established. The aromatic amine on the phenyl ring provides a nucleophilic handle that can be selectively modified. For instance, it can be acylated, alkylated, or used in reactions like diazotization followed by coupling to introduce a wide range of functionalities, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains for improved pharmacokinetic profiles. elsevierpure.com

Conversely, the carboxylic acid group can be activated to form amide bonds with amine-containing molecules. This dual reactivity allows for the synthesis of complex, multi-component systems. For example, a peptide chain could be elongated from the carboxylic acid terminus, while the aromatic amine is reserved for later conjugation to a targeting ligand or a solid support. This orthogonal handle is particularly advantageous in the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic agents where precise control over the conjugation site is crucial for maintaining biological activity.

Intramolecular Cyclization and Branching Strategies

The incorporation of this compound into a peptide sequence provides a strategic point for inducing cyclization or creating branched structures. Intramolecular cyclization is a widely used strategy in peptide drug design to enhance conformational stability, receptor affinity, and resistance to enzymatic degradation. nih.gov

By incorporating this amino acid, a peptide chain can be cyclized "head-to-side-chain" or "side-chain-to-tail." For example, after solid-phase peptide synthesis (SPPS), the N-terminal amine of the peptide can be selectively deprotected and coupled to the activated aromatic amine of the 3-(3-aminophenyl)propanoic acid residue. Alternatively, the C-terminal carboxylic acid can be activated and reacted with the aromatic amine. The flexible propanoic acid linker can influence the ring size and conformation of the resulting cyclic peptide. While specific examples utilizing this compound for cyclization are not readily found in the literature, the general strategy of using amino acids with reactive side chains for this purpose is a cornerstone of peptidomimetic chemistry. elsevierpure.comnih.gov

Influence on Self-Assembly and Higher-Order Structure Formation in Peptide Hybrids

The self-assembly of peptides into well-defined nanostructures is a burgeoning field with applications in drug delivery, tissue engineering, and materials science. nih.govnih.gov The Fmoc group itself is a well-known driver of self-assembly through π-π stacking interactions. sigmaaldrich.com When this compound is incorporated into a peptide sequence, it can significantly influence the resulting supramolecular structures.

The aromatic phenyl ring of the amino acid can participate in additional π-π stacking interactions, potentially leading to more stable or morphologically distinct assemblies compared to peptides containing only aliphatic amino acids. The ability of the aromatic amine to be protonated or derivatized can introduce electrostatic interactions or hydrogen bonding networks that further direct the self-assembly process. For example, in an acidic environment, the protonated amine could lead to repulsive forces that prevent aggregation or direct the formation of specific architectures. Conversely, derivatization with a hydrogen-bond donor or acceptor could promote the formation of extended, fibrous networks. While detailed studies on the self-assembly of peptides containing this specific amino acid are limited, research on similar aromatic β-amino acids suggests that they can induce unique folding patterns and self-assembly behaviors in hybrid peptides. nih.gov

Applications in Bioconjugation and Bio Inspired System Construction

Covalent Linker Strategies for Biomolecule Functionalization

The presence of a reactive carboxylic acid and a protected amine group makes Fmoc-3-(3-aminophenyl)propanoic acid a valuable covalent linker for the functionalization of various biomolecules. The Fmoc protecting group ensures that the primary amine can be selectively deprotected under specific conditions, allowing for controlled conjugation strategies.

Conjugation to Proteins via Amine or Carboxyl Coupling

This compound can be conjugated to proteins through two primary pathways. The free carboxylic acid can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form a stable amide bond with the amine groups of lysine (B10760008) residues or the N-terminus of a protein.

Alternatively, after the removal of the Fmoc group, the newly exposed primary amine can be reacted with the carboxyl groups of aspartic or glutamic acid residues on a protein, again using carbodiimide activation. This dual reactivity allows for the precise orientation and attachment of the molecule to a protein surface. The 3-aminophenyl moiety, once deprotected, offers a further site for secondary functionalization, potentially for the attachment of another biomolecule or a reporter tag.

Table 1: Potential Protein Conjugation Strategies for this compound

Conjugation Site on ProteinReactive Group on LinkerCoupling ChemistryResulting Linkage
Amine (e.g., Lysine)Carboxylic AcidCarbodiimide (EDC/NHS)Amide Bond
Carboxyl (e.g., Asp/Glu)Amine (after Fmoc deprotection)Carbodiimide (EDC/NHS)Amide Bond

Derivatization of Nucleic Acids and Oligosaccharides for Hybrid Materials

The versatility of this compound extends to the functionalization of nucleic acids and oligosaccharides. For nucleic acids, the linker can be incorporated during solid-phase synthesis by coupling its activated carboxylic acid to a modified nucleotide with a free amine. This allows for the introduction of a pendant arm that, after Fmoc deprotection, can be further modified.

In the case of oligosaccharides, the linker's carboxylic acid can be coupled to aminated sugar residues. The revealed amine on the phenyl ring following deprotection can then be used to attach other molecules, such as peptides or imaging agents, to create complex hybrid materials. These materials have potential applications in targeted drug delivery and diagnostics.

Engineering of Molecular Probes and Biosensing Components

The structural framework of this compound is well-suited for the design and synthesis of sophisticated molecular probes and components for biosensors. The phenyl ring provides a rigid scaffold, while the reactive handles allow for the attachment of reporter groups and recognition elements.

Integration into Fluorophores or Luminescent Tags

The free carboxylic acid of this compound can be used to covalently attach the molecule to the core structure of a fluorophore or a luminescent tag. Following this, the Fmoc group can be removed, and a biomolecule with specific targeting properties, such as a peptide or an antibody fragment, can be conjugated to the exposed amine. This modular approach allows for the creation of targeted imaging agents where the linker spaces the reporter from the biological targeting moiety, minimizing potential interference.

Design of Ligands for Specific Biomolecular Recognition (as a scaffold)

The rigid phenylpropanoic acid backbone serves as an excellent scaffold for the spatial presentation of functional groups intended for specific biomolecular recognition. By attaching different chemical entities to the carboxylic acid and the two amine groups (one aliphatic and one aromatic, post-deprotection), a three-dimensional pharmacophore can be constructed. This strategy is valuable in the rational design of ligands for protein binding pockets or as inhibitors of enzyme activity. The defined stereochemistry of the chiral center further enhances the specificity of these interactions.

Construction of Bio-Inspired Self-Assembling Nanostructures

Fmoc-protected amino acids are widely recognized for their ability to self-assemble into a variety of ordered nanostructures, including nanofibers, nanotubes, and hydrogels. This self-assembly is driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the amino acid backbones.

The incorporation of this compound into a peptide sequence can influence the morphology and properties of the resulting self-assembled nanostructures. The additional phenyl ring in the side chain can contribute to the aromatic interactions, potentially leading to more stable or morphologically distinct structures. Furthermore, after self-assembly, the deprotection of the aminophenyl group would expose a reactive handle on the surface of the nanostructure. This allows for the post-assembly functionalization of the material, for instance, with bioactive peptides or targeting ligands, creating a "smart" biomaterial. These functionalized hydrogels and nanofibers have potential applications in tissue engineering, regenerative medicine, and controlled drug delivery.

Role in Amphiphilic Architectures for Micellar or Vesicular Formations

Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can self-assemble in aqueous environments to form organized structures like micelles and vesicles. These structures are of great interest for applications such as drug delivery. bohrium.comnih.gov Fmoc-protected amino acids are classic examples of amphiphiles, where the large, nonpolar Fmoc group acts as the hydrophobic tail and the amino acid, with its carboxyl group, provides the hydrophilic head.

Supramolecular Organization via Aromatic Stacking and Hydrogen Bonding Networks

The formation of higher-order structures from individual molecules is governed by a variety of non-covalent interactions. For Fmoc-amino acids, π-π stacking of the aromatic fluorenyl groups and hydrogen bonding are the primary driving forces for self-assembly. researchgate.netnih.gov These interactions lead to the formation of nanofibers, which can then entangle to create hydrogels. nih.govepa.gov

In the case of this compound, the potential for aromatic stacking is particularly pronounced due to the presence of both the fluorenyl ring of the Fmoc group and the phenyl ring of the amino acid itself. This dual source of aromaticity could lead to robust and well-ordered supramolecular structures. Furthermore, the amide linkage and the carboxylic acid group provide sites for hydrogen bonding, contributing to the stability and directionality of the self-assembly process. The interplay of these forces is crucial in determining the final morphology of the assembled material, be it fibers, sheets, or other complex architectures.

Scaffolding for Controlled Release and Delivery Systems

Hydrogels formed from the self-assembly of Fmoc-amino acids have shown significant promise as scaffolds for the controlled release of therapeutic agents. nih.govepa.gov These hydrogels can encapsulate drug molecules within their porous, water-filled network. The release of the encapsulated drug can then be modulated by the degradation of the hydrogel scaffold or by diffusion through its pores.

The ability of this compound to form hydrogels, a property inferred from the behavior of other aromatic Fmoc-amino acids, suggests its utility as a controlled release scaffold. nih.govepa.gov The mechanical properties and degradation rate of such a hydrogel would be influenced by the strength of the intermolecular interactions, including the enhanced aromatic stacking afforded by the compound's structure. By co-assembling with a therapeutic agent, it may be possible to create a delivery system that provides sustained release of the drug over time. nih.gov The biocompatibility of amino acid-based materials further enhances their appeal for biomedical applications. bohrium.comnih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Functional Polymer Architectures

The structure of Fmoc-3-(3-aminophenyl)propanoic acid, with its reactive carboxylic acid and protected amine, makes it a viable candidate for building complex polymer architectures.

While specific studies detailing the use of this compound as a monomer in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are not prominently documented, its structure is amenable to such processes. After modification, the molecule could be adapted for these controlled polymerization techniques. For instance, the carboxylic acid could be converted to an acrylamide (B121943) or methacrylate (B99206) to participate in radical polymerization. The Fmoc-protecting group would shield the amine during polymerization, allowing for subsequent deprotection to introduce functionality along the polymer backbone. This approach is common for creating well-defined polymers with pendant functional groups.

Fmoc-protected amino acids are well-known for their ability to form hydrogels through self-assembly, driven by hydrogen bonding and π-π stacking interactions between the aromatic Fmoc groups. nih.govrsc.orgresearchgate.netqub.ac.uk After deprotection of the amine, the two functional ends of 3-(3-aminophenyl)propanoic acid (the amine and the carboxylic acid) could be used to chemically crosslink polymer chains. For example, in a polymer system containing carboxylic acid groups, the deprotected amine of the title compound could form amide bonds, thus creating a crosslinked network essential for hydrogel formation. Similarly, the carboxylic acid of the compound could react with amine-functionalized polymers. This dual reactivity allows it to act as a versatile crosslinking agent.

FeaturePotential Role of this compound
Self-Assembly The Fmoc group can drive the formation of fibrillar networks, a basis for physical hydrogels, through π-π stacking. rsc.orgqub.ac.uk
Chemical Crosslinking Post-polymerization, the deprotected amine and the carboxylic acid can form covalent bonds with reactive polymers to create a stable, crosslinked chemical hydrogel network.

Development of Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials can change their properties in response to external environmental changes. The aromatic amine in this compound is a key feature for designing pH-responsive materials.

Polymers that incorporate the 3-aminophenyl moiety (after Fmoc deprotection) can exhibit pH-responsive behavior. mdpi.comrsc.org The aromatic amine group is basic and will become protonated (positively charged) in acidic conditions. This change in charge can lead to significant conformational changes in the polymer. For example, in an aqueous environment, the electrostatic repulsion between the newly formed ammonium (B1175870) cations along the polymer chain can cause the polymer to swell or dissolve. This property is highly desirable for applications like drug delivery, where a drug can be released in the acidic microenvironment of a tumor or within specific cellular compartments like endosomes. mdpi.comresearchgate.net

By incorporating this compound into a polymer network, it is possible to tune the mechanical properties of the resulting material. The rigidity of the phenyl ring can enhance the stiffness of the polymer backbone. Furthermore, the potential for hydrogen bonding and π-π stacking interactions (from the Fmoc group before cleavage or from the phenyl rings after incorporation) can influence the material's modulus and strength. nih.gov In stimuli-responsive systems, the protonation of the amine group not only affects swelling but can also alter the mechanical stiffness of the material, leading to smart materials with tunable mechanical responses.

StimulusResponsive GroupResulting Change in Polymer
Acidic pH Aromatic Amine (-NH₂)Protonation to -NH₃⁺, leading to electrostatic repulsion and swelling.
Basic pH Carboxylic Acid (-COOH)Deprotonation to -COO⁻, leading to electrostatic repulsion and swelling.

Surface Functionalization and Coating Technologies

The reactive groups on this compound make it a useful molecule for modifying the surfaces of various substrates. The carboxylic acid can be used to anchor the molecule to surfaces that have hydroxyl or amine groups, through ester or amide bond formation, respectively. Once anchored, the Fmoc group can be removed to expose the primary amine. This newly introduced amine can then be used for further functionalization, for example, by attaching biomolecules, polymers, or nanoparticles. This step-wise approach allows for the precise engineering of surface properties, which is critical for applications in biosensors, biocompatible coatings for medical implants, and chromatography.

Grafting onto Material Surfaces for Enhanced Interfacial Properties

The covalent attachment, or grafting, of molecules to material surfaces is a powerful technique for tailoring surface properties such as wettability, biocompatibility, and adhesion. The carboxylic acid group of this compound can be used to anchor the molecule to surfaces that have complementary functional groups, such as hydroxyl or amine groups, through standard coupling reactions.

Once grafted, the molecule presents the Fmoc-protected amino group and the phenyl ring outwards from the surface. The bulky and hydrophobic Fmoc group would significantly alter the interfacial energy of the material, potentially increasing its hydrophobicity. Furthermore, subsequent removal of the Fmoc group under mild basic conditions would expose the primary amine. This newly available functional group can then participate in further chemical reactions, allowing for a stepwise and controlled surface modification. This process could be used to improve the adhesion between a polymer matrix and a reinforcing filler.

Creation of Chemically Active Surfaces for Sensing or Catalysis

The ability to create surfaces with specific chemical reactivity is fundamental to the development of sensors and catalytic materials. This compound can be employed as a precursor to generate such active surfaces. After grafting the molecule onto a substrate via its carboxyl group, the Fmoc group can be removed to reveal the reactive amino group on the phenyl ring.

This exposed amine can serve as a reactive site for the immobilization of other molecules, such as enzymes for biocatalytic applications or receptor molecules for chemical sensors. The phenyl ring provides a rigid spacer, holding the active component away from the surface and potentially improving its accessibility and activity. For instance, a sensor for detecting a specific analyte could be constructed by attaching a molecule that selectively binds to that analyte to the deprotected amine of the surface-grafted 3-(3-aminophenyl)propanoic acid.

Derivatization and Stabilization of Nanomaterials

The functionalization of nanomaterials is critical for their processing, stabilization, and application. The properties of this compound make it a potential candidate for the surface modification of various nanomaterials.

Templating Agent for Directed Nanoparticle Growth and Morphology Control

The formation of nanoparticles with controlled size and shape is often achieved through the use of templating or capping agents. These agents interact with the growing nanoparticle surface, influencing its growth rate in different crystallographic directions. The aromatic ring of this compound can interact with the surface of growing metallic or semiconductor nanoparticles through π-stacking or other non-covalent interactions.

Surface Modification of Carbon Nanotubes, Graphene, or Quantum Dots

The performance of nanomaterials like carbon nanotubes (CNTs), graphene, and quantum dots (QDs) in composite materials or electronic devices is often dependent on their dispersion and interfacial interactions. The aromatic core of this compound can promote its adsorption onto the surfaces of CNTs and graphene through π-π stacking interactions.

This non-covalent functionalization can improve the dispersion of these carbon nanomaterials in various solvents and polymer matrices without disrupting their desirable electronic properties. For quantum dots, the carboxylic acid group can act as a ligand, binding to the QD surface and providing a passivating layer that enhances their photoluminescent quantum yield and stability. The presence of the Fmoc-protected amine offers a handle for further functionalization, enabling the integration of these nanomaterials into more complex systems.

Computational and Theoretical Investigations of Fmoc 3 3 Aminophenyl Propanoic Acid

Molecular Docking and Binding Affinity Predictions for Ligand-Scaffold Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and materials science to understand how a ligand, such as a derivative of Fmoc-3-(3-aminophenyl)propanoic acid, might interact with a biological receptor or a material surface.

The evaluation of binding modes involves placing the ligand into the active site of a receptor and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the conformational strain on the ligand. For a molecule like this compound, the large Fmoc group would likely dominate the binding, seeking out hydrophobic pockets within a receptor. The aminophenylpropanoic acid moiety, with its amino and carboxyl groups, could form specific hydrogen bonds and salt bridges with polar residues in a binding site.

In a hypothetical docking scenario, different orientations would be explored. One mode might involve the fluorenyl group sitting in a deep hydrophobic cleft, while the propanoic acid tail extends towards the solvent or forms interactions with residues at the rim of the pocket. Another possibility is that the aminophenyl group acts as the primary anchor, with the Fmoc group providing secondary stabilizing interactions. The results of such a study would typically be presented in a table summarizing the binding energies and key interactions for the top-ranked poses.

A study on proline iminopeptidase, for instance, used molecular docking to identify key amino acid residues that interact with a substrate. nih.gov Similar principles would apply to docking this compound into a target protein, where residues like glutamate (B1630785) might form hydrogen bonds with the amino group, and phenylalanine or leucine (B10760876) could form hydrophobic interactions with the fluorenyl group. nih.gov

Table 1: Hypothetical Docking Results for this compound in a Receptor Binding Site

Pose IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5PHE 250, LEU 280Hydrophobic (Fmoc group)
GLU 150Hydrogen Bond (amino group)
2-9.2TRP 86π-π Stacking (fluorenyl group)
ASP 152Salt Bridge (amino group)
3-8.8VAL 200, ILE 205Hydrophobic (phenyl ring)
SER 120Hydrogen Bond (carboxyl group)

This table is illustrative and based on general principles of molecular docking.

The conformation of this compound and its derivatives is highly dependent on the environment. In solution, the molecule will adopt a range of conformations due to the flexibility of the propanoic acid chain. In a confined binding site, only a subset of these conformations will be possible. Computational studies on Fmoc-amino acids have shown that the Fmoc group itself can influence the backbone conformation of the amino acid. rsc.org

When developing inhibitors for enzymes like butyrylcholinesterase, computational docking has been used to understand how Fmoc-amino acid derivatives interact with the active site. nih.gov These studies suggest that the inhibitors can interact with both the cholinyl binding site and the peripheral anionic site, highlighting the conformational adaptability of the Fmoc-containing scaffold. nih.gov The specific dihedral angles of the propanoic acid chain in this compound would be a key output of such simulations, indicating the most stable bound conformations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with high accuracy.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a standard tool in organic chemistry. youtube.com By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Discrepancies between the predicted and experimental spectra can help to identify the correct structure or conformation. For complex molecules, a database of DFT-calculated shifts for model peptides can be used to predict chemical shifts with high accuracy. rutgers.edu

Vibrational Frequencies: DFT can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. spiedigitallibrary.org These calculations help in the assignment of experimental spectral bands to specific molecular motions. For amino acids and peptides, DFT has been used to study how factors like hydrogen bonding affect the vibrational modes. dergipark.org.trmdpi.com For this compound, DFT could predict the characteristic vibrational frequencies for the C=O stretching of the carbamate (B1207046) and carboxylic acid groups, the N-H bending, and the various vibrations of the aromatic rings.

Table 2: Representative Predicted Vibrational Frequencies for a Structurally Similar Fmoc-Amino Acid using DFT

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33273320
C=O Stretch (Carbamate)16971705
C=O Stretch (Acid)17201725
Aromatic C-H Stretch30653060
CH₂ Stretch29262930

Data is representative and based on published values for similar compounds. researchgate.netrsc.org

DFT is a powerful tool for studying chemical reactions. It can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. For this compound, this could be applied to understand its synthesis, degradation, or its participation in further chemical transformations.

A key reaction involving the Fmoc group is its removal (deprotection) under basic conditions, typically with piperidine (B6355638). wpmucdn.com DFT calculations could model the mechanism of this deprotection for this compound. This would involve calculating the energy of the initial reactants (the Fmoc-protected compound and piperidine), the transition state for the proton abstraction from the fluorenyl group, the subsequent β-elimination to form dibenzofulvene, and the final products. researchgate.net This analysis would provide a detailed understanding of the reaction kinetics and the role of the solvent. embrapa.br

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment over time.

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility in different solvents. The simulations would track the trajectory of each atom, revealing the accessible dihedral angles of the propanoic acid chain and the orientation of the Fmoc and aminophenyl groups relative to each other.

Furthermore, MD simulations are widely used to study the self-assembly of Fmoc-protected amino acids and peptides. researchgate.net The simulations can show how these molecules aggregate in solution, driven by π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties. researchgate.net An MD simulation of this compound in water could reveal whether it forms stable aggregates, and if so, what the structure of these aggregates would be. This is highly relevant for applications in hydrogel formation and nanotechnology. rsc.org The simulations can also provide insights into the dynamics of peptides in realistic solvent environments. researchgate.net

Behavior in Explicit Solvent Environments and at Interfaces

The behavior of this compound in solution is dictated by the interplay of its constituent parts: the hydrophobic Fmoc group, the aromatic phenyl ring, the ionizable carboxylic acid, and the aminophenyl group which can participate in hydrogen bonding. MD simulations of analogous Fmoc-amino acids in explicit water models are instrumental in understanding these interactions.

MD simulations on similar molecules, like Fmoc-phenylalanine, have shown that the peptide-like backbone can form hydrogen bonds with water, while the aromatic side chains and the Fmoc group tend to be shielded from the aqueous environment. For this compound, we can anticipate a similar scenario where the molecule adopts conformations that minimize the exposure of its hydrophobic surfaces to water.

At interfaces, such as a lipid membrane or an air-water interface, this compound is expected to exhibit amphiphilic behavior. The hydrophobic Fmoc group and phenyl ring would preferentially partition into the non-polar phase (the lipid tail region of a membrane or the air), while the charged carboxylate and amino groups would remain in the aqueous phase. MD simulations of Fmoc-dipeptides at a model lipid membrane have shown that the degree of hydrophobicity significantly influences the interaction with the membrane. nih.gov More hydrophobic derivatives show enhanced interaction and can even be displaced from the monolayer upon compression. nih.gov This suggests that this compound would orient itself at an interface to satisfy the energetic preferences of its different functional groups.

A hypothetical representation of the key intermolecular interactions of this compound with water molecules, as would be studied in an explicit solvent simulation, is presented in Table 1.

Table 1: Predicted Intermolecular Interactions of this compound in an Explicit Aqueous Environment

Molecular MoietyPredominant Interaction with WaterExpected Energetic Contribution
Fmoc groupHydrophobic effectUnfavorable
Phenyl ringHydrophobic effect / π-H interactionsUnfavorable/Slightly Favorable
Carboxylic acid (COO-)Hydrogen bonding / Ion-dipoleFavorable
Amino group (NH3+)Hydrogen bonding / Ion-dipoleFavorable

Self-Assembly Processes and Aggregation Behavior

A hallmark of Fmoc-protected amino acids is their propensity for self-assembly into well-ordered nanostructures, such as fibrils, nanotubes, and hydrogels. rsc.orgresearchgate.netnih.gov This behavior is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide-like backbones. researchgate.net

Computational studies, particularly MD simulations, have been pivotal in elucidating the mechanisms of this self-assembly. For Fmoc-phenylalanine, simulations have revealed that the initial stages of aggregation involve the association of Fmoc groups through π-π stacking, which serves as a nucleation point. researchgate.netresearchgate.net Subsequent organization is then directed by hydrogen bond formation between the carboxylic acid and amide groups, leading to the growth of one-dimensional fibrillar structures. rsc.org The flexibility of the amino acid side chain and the pH of the environment are also critical factors that modulate the self-assembly process. rsc.org

For this compound, a similar self-assembly pathway can be predicted. The presence of the additional phenyl ring and the amino group introduces further possibilities for hydrogen bonding and aromatic interactions, which could influence the morphology of the resulting aggregates. The position of the amino group on the phenyl ring (meta in this case) would affect the geometry of these interactions compared to other isomers. Studies on halogenated Fmoc-phenylalanine derivatives have shown that even minimal atomic substitutions can significantly impact the rate of self-assembly and the properties of the resulting hydrogels, highlighting the sensitivity of the aggregation process to subtle structural changes. researchgate.net

The aggregation behavior of this compound is likely to be concentration-dependent, with a critical aggregation concentration below which the molecules exist as monomers in solution. Above this concentration, the formation of oligomers and larger aggregates would be thermodynamically favorable.

A summary of the driving forces and expected outcomes of the self-assembly of this compound, based on computational studies of analogous molecules, is provided in Table 2.

Table 2: Predicted Self-Assembly Characteristics of this compound

Driving ForceKey Interacting MoietiesPredicted Outcome
π-π StackingFmoc groups, Phenyl ringsInitiation of aggregation, stabilization of the core structure
Hydrogen BondingCarboxylic acid, Amino groupsDirectionality and extension of the assembly into ordered structures
Hydrophobic InteractionsFmoc groups, Phenyl ringsSequestration from aqueous environment, a major driving force for assembly
Electrostatic InteractionsCharged carboxylate and amino groupsCan be either attractive or repulsive, influencing aggregate morphology and stability depending on pH and ionic strength

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding rational molecular design. While specific QSPR models for this compound are not documented, the principles and methodologies can be discussed in the context of this molecule.

Derivation of Predictive Models for Reactivity and Stability

The reactivity and stability of this compound are of significant interest, particularly in the context of its use in solid-phase peptide synthesis (SPPS). A key reaction is the deprotection of the Fmoc group, which is typically achieved under basic conditions. altabioscience.com The stability of the molecule refers to its resistance to degradation under various chemical conditions.

A QSPR model for the reactivity of this compound would aim to predict the rate of Fmoc deprotection. The input for such a model would be a set of molecular descriptors calculated from the 3D structure of the molecule. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, electronic descriptors such as the partial charge on the acidic proton of the fluorenyl group or the LUMO (Lowest Unoccupied Molecular Orbital) energy could be correlated with the susceptibility of the molecule to nucleophilic attack by the base used for deprotection. A study on the deprotection kinetics of Fmoc-amino acids showed that the rate can be influenced by the specific amino acid side chain. researchgate.net

The stability of the compound, particularly against side reactions like racemization or degradation, could also be modeled using QSPR. For example, descriptors related to the bond dissociation energies or the stability of potential intermediates could be used to predict the likelihood of unwanted chemical transformations. The purity of Fmoc-amino acids is crucial for successful peptide synthesis, and QSPR could potentially be used to predict the propensity for the formation of common impurities. sigmaaldrich.com

A hypothetical QSPR model for predicting the deprotection rate of an Fmoc-amino acid could take the form of a multiple linear regression equation:

log(k_deprotection) = c0 + c1D1 + c2D2 + ... + cn*Dn

where k_deprotection is the rate constant for Fmoc removal, c are coefficients determined from the regression analysis of a training set of molecules, and D are the molecular descriptors.

Table 3: Potential Molecular Descriptors for QSPR Models of Reactivity and Stability of this compound

Descriptor TypeExample DescriptorRelevance to Property
ElectronicPartial charge on fluorenyl C9-HReactivity (ease of proton abstraction during deprotection)
ElectronicLUMO EnergyReactivity (susceptibility to nucleophilic attack)
StericMolecular volume / Surface areaReactivity (accessibility of the reaction center)
TopologicalWiener IndexGeneral correlation with molecular shape and stability
Quantum ChemicalBond dissociation energy (C9-O)Stability of the Fmoc group

Correlation with Macroscopic Material Properties

The self-assembly of Fmoc-amino acids can lead to the formation of materials with interesting macroscopic properties, such as hydrogels with specific mechanical strengths or optical properties. rsc.orgnih.gov QSPR can be extended to predict these material properties based on the chemical structure of the constituent molecules.

For this compound, a QSPR model could be developed to predict properties of the hydrogel it might form, such as the gelation concentration, storage modulus (a measure of stiffness), or the mesh size of the fibrillar network. The molecular descriptors used in such a model would need to capture the features that govern the intermolecular interactions driving self-assembly.

For instance, descriptors related to the hydrophobicity (e.g., logP), the number of hydrogen bond donors and acceptors, and the aromatic surface area would likely be important. By establishing a correlation between these descriptors and the observed material properties for a series of related Fmoc-amino acids, a predictive model could be constructed. Such a model would be invaluable for the de novo design of new Fmoc-based building blocks for functional materials with tailored properties.

The development of such QSPR models requires a substantial and diverse dataset of molecules with experimentally determined material properties. While a specific model for Fmoc-amino acid-based hydrogels is not yet a standard tool, the principles of QSPR offer a promising avenue for future research in this area.

Table 4: Hypothetical Correlation of Molecular Descriptors with Macroscopic Material Properties of a Self-Assembled Gel

Macroscopic PropertyKey Molecular DescriptorsExpected Correlation Trend
Critical Gelation ConcentrationHydrophobicity (logP), Aromatic surface areaNegative (more hydrophobic/aromatic molecules may assemble at lower concentrations)
Gel Stiffness (Storage Modulus)Number of H-bond donors/acceptors, π-stacking propensityPositive (stronger intermolecular interactions lead to a stiffer gel)
Thermal Stability of GelStrength of intermolecular interactions (calculated from descriptors)Positive (stronger interactions require more energy to disrupt the gel network)

Mechanistic Studies of Reactions Involving Fmoc 3 3 Aminophenyl Propanoic Acid

Kinetics and Thermodynamics of Amide Bond Formation Reactions

The formation of an amide bond is a cornerstone of peptide synthesis, involving the coupling of the carboxylic acid moiety of an N-protected amino acid, such as Fmoc-3-(3-aminophenyl)propanoic acid, with the free amino group of another molecule. This process is not spontaneous and requires the activation of the carboxyl group to form a reactive intermediate that is susceptible to nucleophilic attack by an amine. researchgate.net The efficiency of this reaction is governed by kinetic and thermodynamic factors, which are heavily influenced by the choice of reagents and conditions.

The efficacy of amide bond formation is critically dependent on the coupling reagent used to activate the carboxylic acid. These reagents convert the carboxyl group into a more reactive acylating agent, such as an active ester or an O-acylisourea, facilitating the subsequent reaction with an amine. umich.edu The choice of reagent impacts not only the reaction rate but also the selectivity and the extent of side reactions, most notably racemization at the chiral center. researchgate.net

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. umich.eduresearchgate.net The reactivity of these reagents can be enhanced with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), which can trap the activated species to form a more stable active ester, thereby increasing coupling efficiency and suppressing racemization. umich.edu The efficacy of a given coupling reagent for this compound would be evaluated by monitoring reaction completion time, yield, and the diastereomeric purity of the product.

Table 1: Representative Coupling Reagent Systems and Their General Efficacy

Coupling Reagent System Class General Efficacy Notes on Selectivity
DCC / HOBt Carbodiimide (B86325) High Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC / HOBt Carbodiimide High Forms a water-soluble urea (B33335) byproduct, simplifying purification. scholaris.ca
HBTU / DIPEA Aminium/Uronium Very High Fast and efficient, but can promote racemization in sensitive residues. embrapa.br
HATU / DIPEA Aminium/Uronium Very High Generally considered superior to HBTU for reducing racemization, especially with additives like HOAt. nih.gov
PyBOP / DIPEA Phosphonium Very High Known for high efficiency, particularly in sterically hindered couplings.

This table provides a general overview; specific performance can vary based on the substrates and reaction conditions.

The kinetics of amide bond formation are significantly influenced by the reaction environment.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices for peptide synthesis. nih.gov They are effective at solvating the reacting species and the growing peptide chain, which is particularly important in solid-phase peptide synthesis (SPPS) to prevent aggregation. nih.gov The choice of solvent can influence the rate of both the desired coupling reaction and unwanted side reactions.

Temperature: Increasing the reaction temperature generally accelerates the rate of amide bond formation according to the Arrhenius equation. However, elevated temperatures (e.g., >60°C) can also increase the rate of undesirable side reactions, such as racemization of the chiral center and decomposition of the coupling reagents or the activated intermediate. nih.gov Therefore, a balance must be struck to ensure efficient coupling without compromising the integrity of the product.

Table 2: Influence of Reaction Parameters on Amide Bond Formation

Parameter General Effect on Rate Impact on Purity/Side Reactions
Solvent Polarity Higher polarity (e.g., DMF, NMP) generally increases rates. springernature.com Can influence byproduct profiles.
Temperature Increased temperature increases rate. nih.gov Higher temperatures can significantly increase racemization and degradation. nih.gov
Additives (e.g., HOBt, Oxyma) Can increase the overall rate of effective coupling. umich.edu Significantly suppresses racemization by forming less reactive, more selective intermediates. umich.edu
Base (e.g., DIPEA) Required for aminium/uronium reagents; concentration affects rate. Excess base can promote racemization and other side reactions.

Mechanisms of Fmoc Protecting Group Deprotection

The Fmoc group is a base-labile protecting group, a feature that makes it orthogonal to acid-labile side-chain protecting groups commonly used in SPPS. wikipedia.orgnih.gov Its removal is a critical step that is repeated throughout the synthesis of a peptide.

The deprotection of the Fmoc group proceeds through a base-mediated elimination mechanism (E1cB). nih.govspringernature.comthieme-connect.de

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. springernature.com The electron-withdrawing nature of the carbamate (B1207046) system enhances the acidity of this proton. springernature.com

Elimination: This abstraction forms a stabilized fluorenyl anion. The system then undergoes a β-elimination, breaking the C-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. embrapa.brnih.gov

DBF Scavenging: The liberated DBF is an electrophile and can react with nucleophiles, including the newly deprotected amine. To prevent this and drive the equilibrium towards deprotection, the base (e.g., piperidine) is used in excess to act as a scavenger, trapping the DBF to form a stable adduct (e.g., the fulvene-piperidine adduct). springernature.comwikipedia.org

The primary byproduct of this reaction is the DBF-base adduct. researchgate.net If the scavenging is inefficient or the deprotection is incomplete, other byproducts can form. Incomplete deprotection can lead to the formation of deletion sequences in the final peptide. iris-biotech.de Furthermore, the basic conditions can promote other side reactions, such as aspartimide formation if an aspartic acid residue is present elsewhere in the chain. nih.goviris-biotech.de

Table 3: Common Conditions for Fmoc Deprotection

Reagent Solvent Concentration Typical Time Reference
Piperidine DMF 20% (v/v) 5-15 min wikipedia.org
Piperidine NMP 20% (v/v) 5-15 min springernature.com
4-Methylpiperidine (B120128) DMF 20% (v/v) 5-15 min nih.gov
DBU/Piperidine DMF 2% / 2% (v/v) ~7 min nih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base sometimes used to accelerate slow deprotections. iris-biotech.de

The rate of Fmoc deprotection is generally rapid but can be influenced by steric and electronic factors.

Steric Factors: Significant steric hindrance around the N-terminus of the peptide can slow down the approach of the base, leading to incomplete deprotection. For this compound itself, the propanoic acid linker places the bulky fluorenyl group and the phenyl ring sufficiently far from each other that intramolecular steric hindrance is not a primary concern. However, when incorporated into a growing peptide chain, the surrounding amino acid residues can create a local environment that impedes base access.

Electronic Factors: The electronic nature of the peptide sequence near the Fmoc group does not typically have a strong influence on the deprotection rate, as the key proton abstraction occurs on the fluorene ring, which is electronically isolated from the peptide backbone. The inherent acidity of the C9-proton of the fluorene system is the dominant factor driving the reaction. total-synthesis.com

Investigation of Side Reaction Pathways during Synthesis and Functionalization

Beyond the primary reactions of amide coupling and deprotection, this compound can be involved in several side reactions.

Racemization: As with any chiral α-amino acid, the stereocenter of this compound is susceptible to racemization during the carboxyl group activation step of amide bond formation. researchgate.net The formation of a planar oxazolone (B7731731) intermediate is a common pathway for this loss of stereochemical integrity. The choice of coupling reagents, additives, and careful control of base concentration are paramount to minimizing this side reaction. umich.edu

Dipeptide Impurities: The starting material, this compound, may contain small amounts of dipeptide impurities (Fmoc-Xaa-Xaa-OH) formed during its own synthesis. nih.gov These impurities can be incorporated into the growing peptide chain, leading to difficult-to-separate byproducts.

Side-Chain Reactions: The 3-aminophenyl group contains a free aromatic amine. While significantly less nucleophilic than the aliphatic amine of the peptide backbone, it could potentially undergo side reactions under certain conditions. For instance, in the absence of a more reactive nucleophile, it might react with a highly activated carboxyl group, leading to branching or oligomerization. In most standard peptide synthesis protocols, this reactivity is minimal compared to that of the primary N-terminal amine.

Aspartimide Formation: While not a direct reaction of the title compound unless it is part of a larger peptide containing aspartic acid, the basic conditions (piperidine) used for its Fmoc deprotection can catalyze aspartimide formation elsewhere in the molecule, a notorious side reaction in SPPS. nih.goviris-biotech.de

Minimization of Racemization during Peptide Coupling Steps

Racemization at the α-carbon during peptide bond formation is a critical issue in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. While this compound is a β-amino acid and thus racemization at the chiral center is generally less pronounced compared to α-amino acids, the presence of the aromatic ring and the specific reaction conditions can still influence its stereochemical integrity.

Activation of the carboxylic acid of an N-Fmoc protected amino acid is a prerequisite for amide bond formation, but this activation can also facilitate the abstraction of the α-proton, leading to a planar enolate intermediate and subsequent racemization. For aromatic amino acids, the electron-withdrawing nature of the phenyl ring can further increase the acidity of the α-proton, making them more susceptible to racemization. organic-chemistry.org

Several factors are known to influence the extent of racemization during the coupling of Fmoc-amino acids. These include the nature of the coupling reagent, the base used, the solvent, and the reaction temperature. While no specific studies have been published detailing the racemization of this compound, general principles derived from studies on other Fmoc-amino acids, particularly those with aromatic side chains, can provide valuable insights.

Table 1: Influence of Coupling Reagents on Racemization of Fmoc-Amino Acids This table is based on general findings for Fmoc-amino acids and not specific to this compound.

Coupling Reagent AdditiveBaseRacemization PotentialReference
HOBt (1-Hydroxybenzotriazole)DIPEALow peptide.com
HOAt (1-Hydroxy-7-azabenzotriazole)DIPEAVery Low mdpi.com
Oxyma (Ethyl cyanohydroxyiminoacetate)DIPEAVery Low nih.gov
None (e.g., with carbodiimides alone)DIPEAHigh nih.gov

The use of additives such as 1-hydroxybenzotriazole (HOBt) and its more effective analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common strategy to suppress racemization. peptide.commdpi.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species like O-acylisourea intermediates formed with carbodiimides. Oxyma is another highly effective racemization suppressant. nih.gov

For β-amino acids like this compound, studies on similar compounds such as Fmoc-β-homoamino acids have shown that racemization can be minimal under carefully controlled conditions. For instance, in the synthesis of Fmoc-β-homoamino acids via the Wolff rearrangement, epimerization was found to be negligible for most derivatives, with the exception of phenylglycine which is known to be particularly prone to racemization. organic-chemistry.org

Unwanted Aromatic Ring Functionalization or Rearrangements

The presence of the 3-aminophenyl group in this compound introduces a potentially reactive site for unwanted side reactions during peptide synthesis. The amino group on the phenyl ring is a nucleophile and can potentially undergo acylation or other modifications under the conditions used for peptide coupling or deprotection.

Another potential side reaction is the modification of the aromatic ring itself. For instance, during the cleavage of certain side-chain protecting groups from other amino acid residues in the peptide sequence, reactive cationic species can be generated which could potentially lead to electrophilic aromatic substitution on the phenyl ring of the 3-aminophenylpropanoic acid residue.

Furthermore, rearrangements involving the Fmoc group itself can occur, leading to impurities. The Lossen-type rearrangement of the activated Fmoc-amino acid can lead to the formation of Fmoc-β-alanine derivatives, which can be incorporated into the growing peptide chain. chimia.ch

Catalytic Effects on Reactivity and Selectivity in Derivatization

The functional groups present in this compound, namely the carboxylic acid, the Fmoc-protected amine, and the aromatic amino group, offer multiple sites for catalytic derivatization to introduce novel functionalities into peptides.

Post-synthetic modification of peptides containing residues with aromatic side chains is a rapidly developing field. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective functionalization of the aromatic side chains of phenylalanine and tryptophan residues within a peptide sequence. ntu.ac.uk These methods often utilize a directing group to achieve site-selectivity.

While direct catalytic functionalization of the phenyl ring of a 3-aminophenylpropanoic acid residue within a peptide has not been specifically reported, the presence of the amino group could potentially be exploited for directed C-H functionalization. The amino group, after appropriate protection, could serve as a directing group for metal-catalyzed reactions, enabling the introduction of various substituents at specific positions on the aromatic ring.

Enzymatic catalysis also presents opportunities for the selective modification of peptides containing unnatural amino acids. For example, copper-dependent peptide cyclases have been shown to catalyze the cross-linking of aromatic amino acid side chains with other residues in the peptide. nih.gov While this has been demonstrated for tyrosine, the development of engineered enzymes could potentially enable similar transformations involving the aminophenyl side chain of this compound.

Table 2: Potential Catalytic Derivatizations of the 3-Aminophenyl Side Chain This table presents hypothetical catalytic reactions based on known methodologies for similar functional groups and has not been specifically demonstrated for this compound.

Catalytic SystemReaction TypePotential Outcome
Palladium(II) / Directing GroupC-H ArylationIntroduction of a new aryl group on the phenyl ring
Palladium(0) / Buchwald-HartwigN-ArylationFormation of a diarylamine at the 3-amino position
Copper(I) / Azide-Alkyne CycloadditionClick ChemistryAttachment of various molecules via a triazole linker (requires prior functionalization with an azide (B81097) or alkyne)
Engineered TransaminaseReductive AminationConversion of a potential ketone on the side chain to a new amine

It is important to note that the development of such catalytic derivatization strategies for peptides containing this compound would require careful optimization to ensure selectivity and compatibility with the peptide backbone and other functional groups present.

Strategic Modifications and Derivatization of Fmoc 3 3 Aminophenyl Propanoic Acid

Alternative Protecting Group Strategies for Orthogonal Synthesis

Orthogonal synthesis relies on the use of protecting groups that can be removed under distinct conditions, allowing for selective deprotection and modification of a multifunctional molecule. chemimpex.com In the context of Fmoc-3-(3-aminophenyl)propanoic acid, this is crucial for its incorporation into complex peptides or for the differential functionalization of its amino and carboxyl groups.

Non-Fmoc Amine Protection (e.g., Boc, Z) and Their Specific Applications

While the 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, removable under basic conditions (e.g., with piperidine), alternative protecting groups offer orthogonal strategies essential for complex synthetic routes. scbt.com The most common alternatives are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Z or Cbz) groups. researchgate.netnih.gov

The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). scbt.comillinois.edu This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the Fmoc group can be used for temporary N-terminal protection of the growing peptide chain, while a Boc group can protect the amino functionality of a specific side chain, like that of a lysine (B10760008) analogue. nih.gov For instance, Boc-protected 3-(3-aminophenyl)propanoic acid can be synthesized and utilized as a building block where the Boc group's stability to Fmoc deprotection conditions allows for its incorporation into a peptide, with its subsequent removal at a later stage for specific modifications. chemimpex.comrsc.org The synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids has been demonstrated as a safe and efficient method, avoiding hazardous reagents. nih.govrsc.org

The Z group , or benzyloxycarbonyl group, is another important amine protecting group. It is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal. The Z group is typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). scbt.com This provides a third layer of orthogonality, useful in the synthesis of complex branched or cyclic peptides where multiple selective deprotections are required. A procedure for the synthesis of (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (Z-β²hPhe-OH) has been described, showcasing the application of the Z group in the synthesis of β-amino acid derivatives. mmsl.cz

Table 1: Comparison of Amine Protecting Groups for Orthogonal Synthesis

Protecting GroupStructureCleavage ConditionsStability
Fmoc 9-FluorenylmethoxycarbonylBase (e.g., 20% piperidine (B6355638) in DMF) scbt.comAcid, Hydrogenolysis
Boc tert-ButyloxycarbonylStrong Acid (e.g., TFA) scbt.comillinois.eduBase, Hydrogenolysis
Z (Cbz) BenzyloxycarbonylHydrogenolysis (H₂/Pd) scbt.comAcid, Base

Carboxyl Protecting Group Alternatives for Selective Reactions

Protecting the carboxylic acid function is equally important for preventing its unwanted participation in reactions, such as amide bond formation during peptide synthesis. nih.gov Simple alkyl esters, like methyl or ethyl esters, and benzyl (B1604629) esters are common choices. illinois.edu

Methyl and Ethyl Esters can be formed through standard esterification procedures, for example, by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. researchgate.net These esters are generally stable under the conditions used for both Fmoc and Boc protection and deprotection. They are typically removed by saponification using a base like sodium hydroxide. illinois.edu

Benzyl Esters offer an advantage in that they can be removed under neutral conditions via hydrogenolysis, similar to the Z-group. illinois.edu This provides an orthogonal deprotection strategy relative to acid-labile (Boc) and base-labile (Fmoc) groups, as well as base-hydrolyzable alkyl esters.

Tert-butyl (tBu) Esters are another valuable option, particularly in Fmoc-based SPPS. nih.gov The tBu ester is stable to the basic conditions of Fmoc removal and is cleaved under the same acidic conditions as the Boc group (e.g., with TFA). This makes the Fmoc/tBu protecting group pair a widely used orthogonal strategy in modern peptide synthesis. nih.gov

More specialized protecting groups, such as photolabile protecting groups (PLPGs) , are also being developed. These groups can be removed by exposure to UV light at a specific wavelength, offering a non-invasive deprotection method that avoids the use of harsh chemical reagents. alfa-chemistry.com

Modifications to the Aromatic Ring System

Modifying the phenyl ring of this compound can significantly alter its electronic properties, reactivity, and potential for further functionalization.

Introduction of Electron-Withdrawing/Donating Groups for Tuned Reactivity

The introduction of substituents onto the aromatic ring can modulate the reactivity of the ring itself and influence the pKa of the amino and carboxyl groups.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The synthesis of Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid and Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid has been reported, providing building blocks with altered electronic properties. chemimpex.comscbt.comalfa-chemistry.com The presence of a nitro group, for example, can be a precursor for reduction to an amino group, allowing for further derivatization.

Electron-donating groups (EDGs) , such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density of the aromatic ring, making it more activated towards electrophilic substitution. The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)-propanoic acid is an example of a derivative with an electron-donating methoxy (B1213986) group. nih.gov

Halogenation and Introduction of "Click" Chemistry Handles

Halogenation of the aromatic ring introduces a site for further modification through cross-coupling reactions and can also influence the molecule's biological activity. The synthesis of Boc-(S)-3-amino-3-(3-chloro-phenyl)-propionic acid and Fmoc-3-amino-3-(4-bromophenyl)propionic acid are examples of halogenated derivatives. glpbio.comnih.gov Halogenated amino acids are of interest for their potential to enhance the properties of peptides. researchgate.net

"Click" chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.commedchemexpress.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Introducing an azide (B81097) or an alkyne group onto the this compound scaffold creates a "clickable" building block. This allows for the straightforward conjugation of this molecule to other molecules bearing the complementary functional group, such as fluorescent dyes, polymers, or biomolecules. nih.govsigmaaldrich.com For instance, an azido (B1232118) group can be introduced to the phenyl ring, as in 3-(4-azidophenyl)propionic acid, which can then be Fmoc-protected for use in peptide synthesis. acs.org Similarly, alkyne-functionalized amino acids can be synthesized and incorporated into peptides for subsequent modification. nih.gov

Table 2: Examples of Aromatic Ring Modifications

ModificationExample CompoundPotential Application
Electron-Withdrawing Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid chemimpex.comscbt.comPrecursor for further functionalization, altered electronics
Electron-Donating N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)-propanoic acid nih.govModulated electronic properties, increased reactivity
Halogenation Fmoc-3-amino-3-(4-bromophenyl)propionic acid nih.govSite for cross-coupling, altered biological activity
Click Chemistry Handle Fmoc-3-azido-D-alanine sigmaaldrich.comBioconjugation, material science

Alterations to the Propanoic Acid Aliphatic Chain

Modifying the three-carbon aliphatic chain of this compound can lead to the creation of novel β-amino acid analogs with different conformational properties.

One of the primary methods for altering the carbon backbone of amino acids is homologation , which involves the extension of the carbon chain. researchgate.netrsc.orgacs.org The Arndt-Eistert homologation is a classic method for converting an α-amino acid to a β-amino acid, though it often involves hazardous reagents like diazomethane. chemimpex.com More modern and safer methods have been developed, for instance, using Boc₂O as a coupling agent in the Arndt-Eistert reaction. researchgate.netmmsl.czacs.org

While much of the literature focuses on the synthesis of β-amino acids from α-amino acids, the principles can be applied to further modify existing β-amino acids. For example, the introduction of substituents on the α- or β-carbons of the propanoic acid chain can create β²- or β³-disubstituted amino acids. These modifications can significantly impact the secondary structures of peptides into which they are incorporated, leading to the formation of stable helices or sheets. rsc.orguniovi.es The synthesis of β²-amino acids can be achieved through methods like the Reformatsky reaction followed by a Mannich-type reaction. rsc.org

Furthermore, the propanoic acid chain can be incorporated into a cyclic structure, leading to conformationally constrained alicyclic β-amino acids. nih.gov For example, the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been reported, where the amino and carboxyl groups are attached to a cyclopentane ring. These cyclic structures can impart rigidity to peptides, which can be advantageous for enhancing biological activity and selectivity. uniovi.es

While specific examples of modifying the propanoic acid chain of this compound are not extensively detailed in the literature, the general strategies for β-amino acid modification provide a roadmap for creating a diverse range of analogs with unique structural and functional properties.

Homologation or Shortening of the Alkyl Linker

Alteration of the ethylene (B1197577) linker between the phenyl ring and the carboxyl group in this compound represents a fundamental modification. This can involve either extending the chain (homologation) to create, for example, Fmoc-4-(3-aminophenyl)butanoic acid, or shortening it to produce Fmoc-2-(3-aminophenyl)acetic acid. sigmaaldrich.com Such changes directly impact the spatial orientation of the terminal carboxyl group relative to the aromatic ring and the Fmoc-protected amine, influencing how the building block integrates into a larger peptide or small molecule structure.

The synthesis of these homologated or shortened analogues generally follows standard organic chemistry methodologies. For instance, the synthesis of homologated β-amino acids like Fmoc-β-amino butyric acid has been reported, highlighting the synthetic routes available for such modifications. nih.gov These syntheses often involve multi-step procedures starting from appropriate precursors, followed by the introduction of the amine functionality and subsequent Fmoc protection. The pH control during the Fmoc protection step is crucial to achieving high yields and purity, as demonstrated in the synthesis of Fmoc-protected β-amino butyric acid. nih.govnih.gov

The choice of linker length is a critical design element in peptidomimetic and drug discovery research. A longer linker may provide greater conformational flexibility, which could be advantageous for binding to promiscuous protein targets. Conversely, a shorter, more rigid linker can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity for a particular receptor.

Compound NameStructureModification from Parent Compound
This compoundC24H22N2O4Parent Compound
Fmoc-4-(3-aminophenyl)butanoic acidC25H24N2O4Homologation (linker extension)
Fmoc-2-(3-aminophenyl)acetic acidC23H20N2O4Linker shortening
Fmoc-β-amino butyric acidC19H19NO4Homologation and different substitution pattern

Introduction of Additional Stereocenters or Branched Structures

Introducing stereocenters and branched structures into the this compound backbone is a sophisticated strategy to create three-dimensional diversity. This can be achieved by adding substituents to the alkyl linker or the phenyl ring, leading to chiral analogues with defined stereochemistry. The synthesis of chiral amino acids is a well-established field, with enantioselective methods available to produce specific stereoisomers. nih.govrsc.org

For example, the introduction of a methyl group on the α- or β-carbon of the propanoic acid chain would create a new stereocenter, resulting in (R) and (S) isomers with potentially distinct biological activities. The synthesis of chiral spin-labeled l-amino acids, for instance, showcases methodologies that can be adapted for this purpose. nih.gov Commercially available building blocks such as Fmoc-(R)-3-amino-4-(3-fluoro-phenyl)-butyric acid and Fmoc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acid illustrate the feasibility of synthesizing such complex, chiral structures. sigmaaldrich.comclearsynth.com

Branched structures can also be introduced to constrain the peptide backbone or to mimic natural amino acid side chains. For instance, the synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid demonstrates the incorporation of bulky phenyl groups, which can significantly influence the molecule's conformation and interactions. medchemexpress.cominvivochem.com These modifications are crucial in designing peptidomimetics that can effectively replicate or block the function of natural peptides. The use of Fmoc chemistry is compatible with these modifications, allowing for their incorporation into solid-phase peptide synthesis (SPPS). nih.gov

Compound NameKey Structural FeaturePotential Impact
Fmoc-(S)-3-amino-3-(3-fluorophenyl)propanoic acidFluorine on phenyl ring, defined stereocenterAltered electronic properties and defined 3D structure
Fmoc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acidCyano and phenyl groups, defined stereocenterIntroduction of polar group and steric bulk
Fmoc-S-3-amino-4,4-diphenyl-butyric acidTwo phenyl groups on the β-carbonSignificant steric hindrance and hydrophobicity

Synthesis and Evaluation of Heterocyclic Analogues

The replacement of the phenyl ring in this compound with a heterocyclic system is a powerful strategy to explore new chemical space and modulate biological activity. Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, alter the electronic properties of the ring, and provide points for further derivatization.

The synthesis of such analogues often involves the use of amino acids as starting materials for the construction of fused heterocyclic systems. For example, 3-aminoquinazolinone derivatives can be synthesized from amino acids and subsequently cyclized to form novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov This approach allows for the creation of a wide variety of heterocyclic scaffolds fused to a core structure derived from an amino acid.

Another approach is the direct use of heterocyclic building blocks. For instance, Fmoc-protected amino acids containing heterocyclic rings, such as Fmoc-(S)-3-amino-3-(3-pyridyl)propanoic acid and Fmoc-(S)-3-amino-3-(3-thienyl)propanoic acid, are commercially available and can be directly incorporated into peptide synthesis. scbt.comsigmaaldrich.com The synthesis of novel Fmoc-triazine amino acids has also been reported, where a triazine scaffold is appended with amino and carboxyl functionalities. nih.gov These unnatural amino acids can then be used in solid-phase peptide synthesis to create peptidomimetics with enhanced proteolytic stability and potent biological activity. nih.gov

The evaluation of these heterocyclic analogues often involves screening against a panel of biological targets. For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including some with heterocyclic substituents, was synthesized and screened for antimicrobial activity, with some compounds showing potent and broad-spectrum effects. nih.govmdpi.com This highlights the potential of incorporating heterocyclic moieties to discover new bioactive compounds.

Heterocyclic Analogue ExampleCore HeterocycleSynthetic Strategy
Triazinoquinazolinone derivativesQuinazoline fused with a triazine ringCyclization of 3-aminoquinazolinone precursors derived from amino acids. nih.gov
Fmoc-(S)-3-amino-3-(3-pyridyl)propanoic acidPyridine (B92270)Direct use of a pre-formed heterocyclic amino acid. scbt.com
Fmoc-triazine amino acid derivativesTriazineConstruction of the heterocyclic amino acid from cyanuric chloride. nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituentsVarious (e.g., thiophene, furan)Modification of a propanoic acid backbone with heterocyclic aldehydes. nih.gov

Future Research Directions and Emerging Opportunities for Fmoc 3 3 Aminophenyl Propanoic Acid

Development of More Sustainable and Greener Synthetic Methodologies

The synthesis of peptides and related molecules has traditionally relied on methods that generate significant chemical waste, particularly from solvents. tandfonline.com A major future direction is the transformation of these processes to align with the principles of green chemistry. acs.orgrsc.org Conventional solid-phase peptide synthesis (SPPS), the primary method utilizing Fmoc-protected amino acids, often employs solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have considerable toxicity and environmental impact. rsc.org Research is actively exploring greener alternatives that can be applied to the synthesis involving Fmoc-3-(3-aminophenyl)propanoic acid.

Key research efforts focus on:

Green Solvents : Replacing traditional solvents is a primary target. Propylene carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis. acs.orgrsc.org Other promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water, although the solubility of Fmoc-derivatives in aqueous media presents challenges. acs.org Mixtures of solvents, such as anisole (B1667542) and N-octylpyrrolidone (NOP), are also being investigated to match the properties of conventional solvents while being more environmentally benign. tandfonline.com

Alternative Reagents : The base used for Fmoc deprotection, typically piperidine (B6355638), is regulated due to its potential use in illicit drug manufacturing. researchgate.net 4-methylpiperidine (B120128) (4-MP) has emerged as an effective and greener substitute. researchgate.netadvancedchemtech.com

Process Optimization : Innovations in the synthetic protocol itself can drastically reduce waste. An "in-situ Fmoc removal" strategy, which eliminates the washing step after coupling, can save up to 60% of solvent use. researchgate.net This involves adding the deprotection agent directly to the reaction mixture from the previous step. tandfonline.com

Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis

Feature Traditional Solvents (e.g., DMF, DCM) Green Solvent Alternatives (e.g., Propylene Carbonate, 2-MeTHF)
Environmental Impact High; associated with toxicity and hazardous waste. rsc.org Low; often derived from renewable sources and biodegradable. tandfonline.com
Health & Safety Poses significant health risks. acs.org Generally safer for laboratory use. advancedchemtech.com
Recyclability Difficult to recycle from complex waste streams. Can be more amenable to recycling, especially in single-solvent protocols. acs.org
Performance Well-established with predictable resin swelling and reaction kinetics. Physicochemical properties can differ, sometimes requiring process optimization or the use of co-solvents. tandfonline.com

Integration into Automated Flow Chemistry and High-Throughput Synthesis Platforms

Automating the synthesis process is crucial for accelerating research and discovery. This compound is well-suited for integration into modern automated platforms, which offer speed, precision, and the ability to create large libraries of compounds for screening. xtalks.com

Automated Flow Chemistry : Automated fast-flow peptide synthesis (AFPS) represents a significant leap forward from traditional batch methods. amidetech.com In these systems, reagents are continuously passed through a reaction vessel containing the solid support. nih.gov This approach allows for rapid heating and reagent exchange, reducing the time for each amino acid incorporation from over an hour to just a few minutes. amidetech.comnih.gov The use of Fmoc-protected amino acids is central to these platforms, with the Fmoc group's UV absorbance used for real-time reaction monitoring. thieme-connect.de Incorporating this compound into AFPS would enable the rapid production of novel peptides and polymers containing this specific aromatic unit.

High-Throughput Synthesis : Parallel synthesis platforms enable the simultaneous creation of hundreds or even thousands of different peptides. xtalks.comnih.gov These methods, such as the SPOT synthesis technique on paper supports or automated synthesizers using microtiter plates, rely on the systematic and repetitive steps of SPPS. nih.govwikipedia.org By including this compound as a building block in these high-throughput workflows, researchers can efficiently generate extensive libraries to screen for new biological activities or material properties.

Table 2: Advantages of Automated Flow Chemistry for Peptide Synthesis

Advantage Description
Speed Cycle times for adding a single amino acid are drastically reduced, enabling the synthesis of entire proteins in hours. amidetech.com
Efficiency Continuous flow minimizes reagent degradation and can improve coupling efficiency, especially for difficult sequences. thieme-connect.de
Monitoring In-line UV detectors can monitor Fmoc group removal, providing real-time data on the success of each step. nih.gov
Automation Fully automated systems reduce manual labor and improve reproducibility. nih.gov
Atom Economy Flow systems have the potential to use reagents like amino acid chlorides more effectively, which are inexpensive but unstable in batch conditions. thieme-connect.de

Novel Applications in Dynamic Covalent and Supramolecular Chemistry

The structure of this compound is inherently suited for building complex, ordered structures through non-covalent interactions. This opens up exciting possibilities in supramolecular chemistry and the creation of dynamic materials.

Self-Assembly : Fmoc-protected amino acids are known to self-assemble into various nanostructures like nanofibers, nanoribbons, and nanoparticles. nih.govrsc.org This assembly is driven primarily by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding. nih.gov The additional phenyl ring in this compound can further enhance these π-π interactions, potentially leading to unique and highly stable supramolecular architectures. By controlling environmental factors like solvent composition, researchers can direct the assembly into specific morphologies. rsc.org

Dynamic Covalent Chemistry (DCC) : DCC involves the formation of reversible covalent bonds, allowing structures to self-correct and adapt to their environment. Peptide-based structures can be designed to form complex quaternary assemblies through DCC. nih.gov For example, peptides functionalized with complementary reactive groups can form tunable intermolecular macrocycles. nih.gov this compound can serve as a scaffold for introducing such dynamic functionalities, enabling the creation of responsive materials that assemble or disassemble in response to specific stimuli. nih.gov

Table 3: Potential Supramolecular Structures from this compound

Structure Type Driving Forces Potential Application
Nanofibers/Hydrogels π-π stacking (Fmoc and phenyl ring), Hydrogen bonding Tissue engineering scaffolds, 3D cell culture. nih.gov
Nanoparticles Hydrophobic collapse, π-π stacking Drug delivery nanocarriers. nih.gov
Dynamic Macrocycles Dynamic covalent bonds (e.g., boronate esters, hydrazones) Responsive materials, sensors. nih.govnih.gov
Ordered Films Intermolecular interactions at interfaces Functional surfaces, organic electronics.

Exploration in Advanced Optoelectronic and Bioelectronic Materials

The combination of the fluorescent Fmoc group and the conductive potential of the aminophenyl group makes this compound a candidate for novel electronic materials.

Optoelectronic Properties : The fluorenyl group of the Fmoc moiety is inherently fluorescent, a property already exploited for reaction monitoring in peptide synthesis. youtube.com This fluorescence could be harnessed for sensing applications. The aromatic nature of the aminophenylpropanoic acid backbone, when polymerized, could form conjugated systems with interesting electronic properties. Future research could explore the synthesis of oligomers or polymers from this compound and characterize their photophysical properties for potential use in organic light-emitting diodes (OLEDs) or molecular sensors.

Bioelectronic Interfaces : Creating materials that can effectively interface with biological systems is a major goal in bioelectronics. The peptide-like nature of molecules derived from this compound could enhance biocompatibility, while the aromatic components provide a basis for electrical conductivity. Such materials could be investigated for use in biosensors, where the binding of a biological target could modulate the electronic or optical signal, or as scaffolds for nerve regeneration that provide both structural support and electrical cues.

Hybridization with Nanotechnology for Multi-Functional Composite Systems

Combining organic molecules like this compound with inorganic nanoparticles creates hybrid materials with synergistic properties. The Fmoc-amino acid structure is ideal for functionalizing nanoparticle surfaces.

Surface Functionalization : Fmoc-protected amino acids can be covalently attached to nanoparticles, such as gold or magnetic nanoparticles, to create well-defined building blocks. nih.gov Research has shown that Fmoc-amino acids can be used to coat magnetic carbon nanotubes, improving their dispersion in aqueous media through non-covalent π-π stacking interactions. itu.edu.tr this compound could be used to functionalize nanoparticles, with the Fmoc group and phenyl ring providing strong surface interaction and the carboxylic acid or amino group available for further conjugation. nih.govacs.org

Targeted Delivery and Sensing : Nanoparticles functionalized with this compound could be developed for biomedical applications. For instance, magnetic nanoparticles coated with a biocompatible layer derived from this compound could be used for targeted drug delivery or as contrast agents in magnetic resonance imaging (MRI). researchgate.net The inherent fluorescence of the Fmoc group could be used to track the nanoparticles within biological systems.

Table 4: Potential Nanoparticle-Hybrid Systems and Applications

Nanoparticle Core Functionalization Strategy Potential Application
Gold Nanoparticles (AuNPs) Covalent attachment via amide bond coupling. nih.gov Biosensing, nanocarriers for drug delivery. acs.org
Magnetic Nanoparticles (e.g., Fe₃O₄) Adsorption or covalent linkage. researchgate.net Targeted therapy, MRI contrast agents, contaminant removal.
Carbon Nanotubes (CNTs) Non-covalent functionalization via π-π stacking. itu.edu.tr Bioimaging, composite materials with enhanced strength.
Quantum Dots (QDs) Surface capping with peptide-like ligands. Fluorescent labeling in biological imaging.

Advanced Computational Design and Machine Learning for Predictive Synthesis

As chemical synthesis becomes more complex, computational tools are increasingly vital for predicting outcomes and designing new molecules. Machine learning (ML) and deep learning are poised to revolutionize how molecules like this compound are used.

Predictive Synthesis : Synthesizing long peptides can be challenging, with problems like aggregation leading to low yields. nih.gov Deep learning models are now being trained on large datasets from automated synthesizers to predict the outcome of coupling and deprotection reactions with high accuracy. nih.govacs.org Such models could be used to optimize the synthetic protocol for any peptide containing this compound, predicting the best conditions to maximize yield and purity.

De Novo Design : Beyond just predicting reaction outcomes, machine learning can be used to discover entirely new molecules and materials. medium.com An 'AI expert' system, for example, can autonomously search through vast chemical spaces to identify peptide sequences with a high propensity for self-assembly into desired nanostructures. nih.gov By providing the properties of this compound to such an algorithm, it could design novel sequences based on this building block for specific applications in materials science or medicine, significantly reducing the need for trial-and-error experimentation. medium.com

Table 5: Applications of Machine Learning in Synthesis and Design

ML Application Description Relevance to this compound
Reaction Optimization Predicts reaction yields and side products based on reactants, solvents, and conditions. nih.gov Determines optimal coupling times, temperatures, and reagents for peptides containing the compound.
Sequence Optimization Redesigns peptide sequences to minimize aggregation during synthesis while preserving function. acs.org Suggests modifications to sequences to improve the synthesis of challenging peptides incorporating this building block.
Property Prediction Predicts physical or biological properties (e.g., hydrophobicity, binding affinity) from molecular structure. nih.gov Screens virtual libraries of materials based on the compound to identify candidates for specific functions.
Autonomous Discovery Combines predictive models with decision-making algorithms to autonomously search for novel materials. nih.gov Accelerates the discovery of new self-assembling structures or functional polymers derived from the compound.

Q & A

Basic: What is the role of Fmoc-3-(3-aminophenyl)propanoic acid in solid-phase peptide synthesis (SPPS)?

This compound is a protected amino acid derivative used as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during peptide elongation, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The 3-aminophenyl side chain introduces an aromatic moiety, enabling the design of peptides with tailored interactions (e.g., π-π stacking or hydrogen bonding). Proper orthogonal protection of the side-chain amino group (e.g., with Boc or Alloc) is critical to prevent unintended reactions during synthesis .

Basic: How is this compound typically purified after synthesis?

Purification often involves reverse-phase HPLC or flash chromatography, leveraging the compound’s solubility in polar aprotic solvents (e.g., DMF or DMSO) and its differential partitioning behavior. Analytical methods such as LC-MS or NMR are used to confirm purity and structural integrity, with attention to residual protecting groups or dimerization byproducts (common in carboxylic acid derivatives) .

Advanced: What steric or electronic challenges arise when incorporating this compound into peptide sequences?

The bulky 3-aminophenyl group can hinder coupling efficiency due to steric effects, particularly in sequences with adjacent large residues (e.g., tryptophan or tyrosine). To mitigate this, optimized coupling reagents (e.g., HATU or PyBOP) and extended reaction times (2–4 hours) are recommended. Additionally, the electron-rich aromatic ring may interact with resin matrices, necessitating the use of low-loading resins to minimize aggregation .

Advanced: How does the 3-aminophenyl side chain influence peptide conformational stability?

The rigid aromatic side chain restricts backbone flexibility, potentially stabilizing β-sheet or turn structures. Computational modeling (e.g., MD simulations) and circular dichroism (CD) spectroscopy are used to analyze conformational effects. The side chain’s amino group can also participate in intra- or intermolecular hydrogen bonds, influencing solubility and aggregation behavior .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • HPLC : To assess purity and monitor deprotection kinetics.
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation.
  • NMR (¹H, ¹³C) : To verify the absence of undesired diastereomers or side products.
  • FT-IR : To track Fmoc deprotection via the disappearance of the carbonate C=O stretch (~1,710 cm⁻¹) .

Advanced: How can side reactions during Fmoc removal be minimized?

Prolonged exposure to basic conditions (e.g., piperidine) may lead to β-elimination or racemization. Strategies include:

  • Using shorter deprotection times (2 × 2 minutes with fresh piperidine).
  • Adding antioxidants (e.g., 0.1 M HOBt) to the deprotection solution.
  • Monitoring pH to avoid excessive alkalinity, which can destabilize the 3-aminophenyl moiety .

Basic: What are the storage recommendations for this compound?

Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the aromatic amine. Long-term storage in amber vials is advised to limit photodegradation .

Advanced: How does the compound’s solubility profile affect SPPS workflow?

The carboxylic acid group and aromatic side chain confer limited solubility in nonpolar solvents. Pre-activation with DIC/HOAt in DMF improves solubility during coupling. For problematic sequences, co-solvents like NMP or THF (10–20% v/v) may enhance resin swelling and reagent diffusion .

Advanced: What strategies enable selective functionalization of the 3-aminophenyl side chain?

Post-synthetic modification (e.g., acylation or bioconjugation) requires orthogonal deprotection. For example, the Alloc group can be removed with Pd(PPh₃)₄ and phenylsilane, enabling site-specific labeling (e.g., fluorescein isothiocyanate conjugation) for structural or functional studies .

Basic: How is the compound’s stability assessed under SPPS conditions?

Accelerated stability studies involve exposing the compound to SPPS reagents (e.g., TFA, HOBt) at elevated temperatures (40–50°C). Degradation products are quantified via HPLC, with particular attention to Fmoc cleavage or side-chain modifications. Stability data inform optimal coupling and deprotection protocols .

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